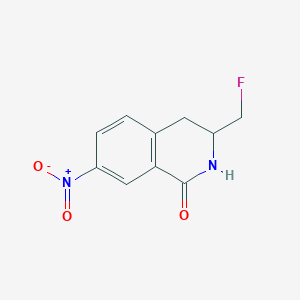
3-(Fluoromethyl)-3,4-dihydro-7-nitroisoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Fluoromethyl)-3,4-dihydro-7-nitroisoquinolin-1(2H)-one is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a fluoromethyl group and a nitro group in the compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)-3,4-dihydro-7-nitroisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the fluoromethylation of a suitable isoquinoline precursor. This can be done using fluoromethylating agents such as fluoromethyl iodide or fluoromethyl sulfonate under basic conditions. The reaction typically requires a catalyst, such as a palladium complex, to facilitate the fluoromethylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluoromethylation reactions using continuous flow reactors. These reactors allow for better control of reaction conditions and improved yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
化学反応の分析
Types of Reactions
3-(Fluoromethyl)-3,4-dihydro-7-nitroisoquinolin-1(2H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Aminoisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
科学的研究の応用
3-(Fluoromethyl)-3,4-dihydro-7-nitroisoquinolin-1(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
作用機序
The mechanism of action of 3-(Fluoromethyl)-3,4-dihydro-7-nitroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s fluoromethyl group can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The nitro group may also contribute to the compound’s reactivity and interaction with biological molecules .
類似化合物との比較
Similar Compounds
Trifluoromethyl compounds: These compounds contain a trifluoromethyl group (-CF3) and are known for their high electronegativity and stability.
Fluoromethyl ketones: These compounds have a fluoromethyl group attached to a ketone functional group and are used in various chemical and biological applications.
Uniqueness
3-(Fluoromethyl)-3,4-dihydro-7-nitroisoquinolin-1(2H)-one is unique due to the combination of its fluoromethyl and nitro groups, which impart distinct chemical and biological properties.
特性
CAS番号 |
247050-34-6 |
|---|---|
分子式 |
C10H9FN2O3 |
分子量 |
224.19 g/mol |
IUPAC名 |
3-(fluoromethyl)-7-nitro-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H9FN2O3/c11-5-7-3-6-1-2-8(13(15)16)4-9(6)10(14)12-7/h1-2,4,7H,3,5H2,(H,12,14) |
InChIキー |
OXNJDPYWRWQTGY-UHFFFAOYSA-N |
正規SMILES |
C1C(NC(=O)C2=C1C=CC(=C2)[N+](=O)[O-])CF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


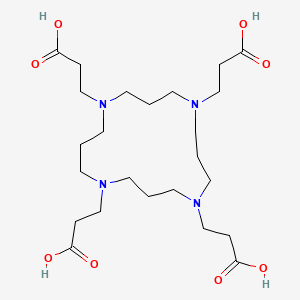
![[(10-Isocyano-10-methylundecyl)sulfanyl]benzene](/img/structure/B14253944.png)
![N-[(1S)-1-(Anthracen-9-yl)ethyl]acetamide](/img/structure/B14253945.png)
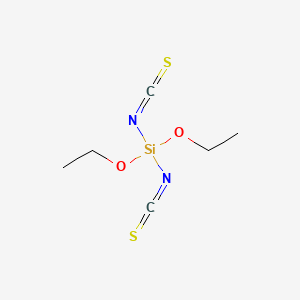
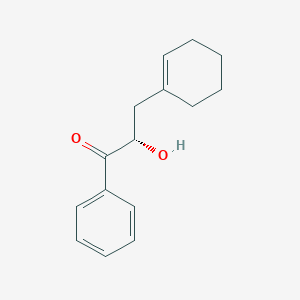
![[11-(Thiophen-3-yl)undecyl]phosphonic acid](/img/structure/B14253963.png)
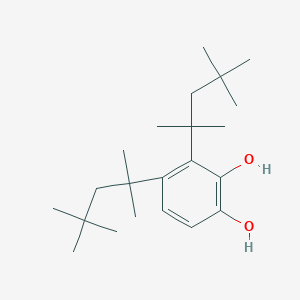
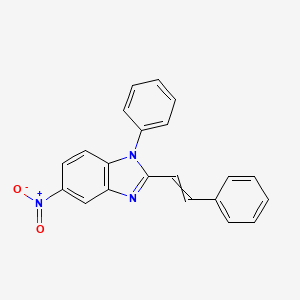
![1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester](/img/structure/B14253989.png)
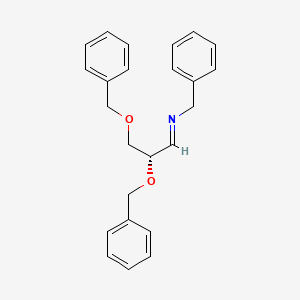

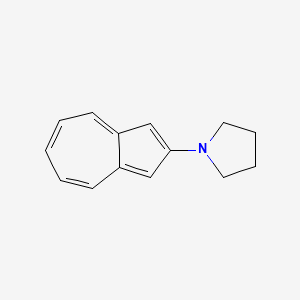
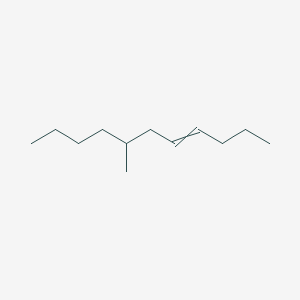
![1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide](/img/structure/B14254034.png)
